Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Description
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is a chemical compound with the molecular formula C12H17NO2 It is a heterocyclic compound that contains a seven-membered ring fused to a pyrrole ring
Properties
IUPAC Name |
ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11-8-9-6-4-3-5-7-10(9)13-11/h8,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGVUKQHUDLYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable cycloheptanone derivative with ethyl glycinate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nitrogen Functionalization via Alkylation/Aralkylation
The pyrrole nitrogen undergoes alkylation or aralkylation to generate N-substituted derivatives, key intermediates for further transformations.
General Procedure :
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Substrate : Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
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Reagents : Alkyl/aralkyl halides (e.g., benzyl chloride derivatives), NaH, DMF
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Conditions : Stirred at room temperature or 50–80°C for 2–24 hours.
Key Derivatives and Yields:
| Product | Substituent (R) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 23 | 3,5-Dimethoxybenzyl | 83 | 16 |
| 24 | 3,4,5-Trimethoxybenzyl | 80 | 24 |
| 14 | 2,5-Dimethoxybenzyl | 90 | 2 |
Analytical Data :
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IR : Ester carbonyl (~1707 cm⁻¹) and ketone (~1647 cm⁻¹) stretches confirm retention of the ester group and formation of new substituents .
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¹H NMR : Aromatic protons (δ 6.16–6.88 ppm) and methoxy groups (δ 3.60–3.81 ppm) verify successful benzylation .
Enaminoketone Formation for Heterocyclization
The α-position to the ketone in N-substituted derivatives reacts with dinucleophiles to form fused heterocycles.
General Procedure :
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Reagents : DMF-DMA (dimethylformamide dimethyl acetal) or TBDMAM (tert-butyl dimethylaminomethylene)
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Conditions : Microwave irradiation (50 W, 100°C, 100 psi) in DMF.
Ester Hydrolysis to Carboxylic Acids
The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further derivatization.
Procedure :
-
Reagents : Aqueous KOH (50%), ethanol
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Conditions : Reflux until completion (monitored by TLC).
Example:
| Substrate | Product | Yield (%) |
|---|---|---|
| 9 | 8-Oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylic acid | 85 |
Analytical Data :
-
Loss of ester carbonyl IR stretch (~1707 cm⁻¹) and appearance of broad O–H stretch (~2500–3000 cm⁻¹) confirm hydrolysis .
Cycloaddition Reactions
The pyrrole core participates in [3+2] cycloadditions with diazocarbonyl compounds.
Procedure :
-
Reagents : Diazocarbonyl compounds (0.30 mmol), toluene, 4Å molecular sieves
-
Conditions : 110°C for 12 hours.
Example:
| Substrate | Product | Yield (%) |
|---|---|---|
| 13 | Pyrrolo[3',2':6,7]cyclohepta[1,2-d] thiazole-2-amine | 75 |
Scientific Research Applications
Basic Information
- IUPAC Name : Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
- Molecular Formula : CHNO
- Molecular Weight : 207.27 g/mol
- CAS Number : 2107836-53-1
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its structural features suggest it may act as a scaffold for the development of new pharmaceuticals targeting various biological pathways.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, modifications to the cycloheptapyrrole structure have led to compounds that inhibit tumor growth in vitro. These findings suggest a pathway for further research into its efficacy against specific cancer types.
Materials Science
The compound's unique structural characteristics allow it to be used as a building block in the synthesis of novel materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Comparison of Mechanical Properties
| Material Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Pure Polymer | 30 | 400 |
| Polymer with Additive (5% this compound) | 45 | 500 |
Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions including cyclization and functionalization.
Example Reaction Pathway
A typical synthetic route involves the reaction of this compound with various electrophiles to introduce functional groups that can further modify its chemical properties for specific applications.
Mechanism of Action
The mechanism of action of ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate: This compound has an additional oxo group, which may alter its reactivity and biological activity.
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate:
Biological Activity
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (CAS No. 2107836-53-1) is a compound with a complex structure that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, synthesizing available data from diverse sources.
- Chemical Formula : C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- IUPAC Name : this compound
- PubChem CID : 139035185
While specific mechanisms of action for this compound are not extensively documented in the literature, related compounds in the pyrrole family often exhibit significant biological activities including:
- Antiproliferative Effects : Compounds with similar structures have shown antiproliferative activity against various human tumor cell lines. For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles demonstrated notable growth inhibition in cancer cell lines with GI50 values ranging from nanomolar to micromolar concentrations .
Anticancer Activity
A study investigating pyrrole derivatives found that many displayed significant cytotoxicity against cancer cell lines. The following table summarizes some findings related to similar compounds:
Study on Related Compounds
A systematic investigation into pyrrole derivatives revealed that modifications in their structure significantly influenced their biological activities. For example:
- Acridine Substituted Thiazolidinones : These compounds exhibited varying degrees of activity against different bacterial strains and cancer cells. The structure-function relationship highlighted the importance of specific functional groups in enhancing bioactivity .
Safety and Toxicology
This compound has associated hazard statements indicating potential health risks:
Q & A
Basic: What are the common synthetic routes for Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via cyclocondensation or multi-step functionalization of pyrrole derivatives. For example, brominated analogs (e.g., Ethyl 7-bromo-8-oxo derivatives) are prepared by reacting precursor ketones with ethyl esters under reflux conditions (Method A) . Optimization involves:
- Solvent selection : Ethanol or ethers for solubility and stability.
- Temperature control : Reflux (70–80°C) to balance reaction rate and byproduct formation.
- Purification : Direct use in subsequent steps without isolation minimizes yield loss .
Advanced variations include introducing substituents (e.g., methoxybenzyl groups) via nucleophilic substitution .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced: What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Conceptual DFT :
- Molecular Dynamics (MD) :
Advanced: How can researchers evaluate the compound’s potential as a corrector of mutant CFTR protein?
Methodological Answer:
- In Vitro Assays :
- Metabolic Stability :
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- SHELX Suite :
- Validation Tools :
Advanced: What strategies enable regioselective functionalization of the hexahydrocyclohepta[b]pyrrole core?
Methodological Answer:
- Bromination :
- Cross-Coupling :
- Protection/Deprotection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
